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Compound of Interest

Compound Name: trans-Khellactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-Khellactone is a naturally occurring coumarin, a class of benzopyrone compounds
known for their diverse pharmacological activities.[1][2] It is an angular dihydropyranocoumarin
isolated from the roots of plants such as Peucedanum wulongense.[3] Khellactone derivatives
have garnered significant interest in the scientific community due to their potential therapeutic
applications, including anti-HIV, anti-hypertensive, and anti-inflammatory properties.[2][4] This
technical guide provides a comprehensive overview of the known physical and chemical
properties of trans-Khellactone, along with generalized experimental protocols for its isolation,
synthesis, and characterization, and a review of the likely biological pathways it modulates.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of trans-Khellactone are summarized
below. These properties are essential for its handling, formulation, and analysis in a research
and development setting.

Table 2.1: General Properties of trans-Khellactone
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Property

Value

Source

CAS Number

23458-04-0

[1]

Chemical Name

(9R,10S5)-9,10-dihydroxy-8,8-

dimethyl-9,10-

dihydropyrano[2,3-flchromen-

[1]

2-one
Synonyms (+-)-trans-Khellactone [5]
Appearance Powder [1]

Natural Sources

Roots of Peucedanum

wulongense

[3]

Table 2.2: Chemical and Molecular Data of trans-

Khellactone

Property Value Source

Molecular Formula C14H1405 [5]

Molecular Weight 262.26 g/mol [5]
HKXQUNNSKMWIKJ-

InChlKey [5]
WCQYABFASA-N
CCl(C(Cc(Cc2=C(01)Cc=CC3=C

SMILES [1]

20C(=0)C=C3)0)0)C

Table 2.3: Physicochemical and Handling Data of trans-

Khellactone

© 2025 BenchChem. All rights reserved. 2/9

Tech Support


https://www.researchgate.net/figure/1-H-NMR-chemical-shifts-d-ppm-CDCl3-30013-MHz-21-C-and-31-P-1-H-NMR-chemical_tbl1_354406813
https://www.researchgate.net/figure/1-H-NMR-chemical-shifts-d-ppm-CDCl3-30013-MHz-21-C-and-31-P-1-H-NMR-chemical_tbl1_354406813
https://www.researchgate.net/figure/Tandem-mass-spectra-of-khellactone-esters-A-4-methyl-DCK-B_fig4_7671977
https://www.researchgate.net/figure/1-H-NMR-chemical-shifts-d-ppm-CDCl3-30013-MHz-21-C-and-31-P-1-H-NMR-chemical_tbl1_354406813
https://www.reddit.com/r/chemistry/comments/1ca66h/water_peak_in_cdcl3_for_1h_nmr/?rdt=33726
https://www.benchchem.com/product/b027147?utm_src=pdf-body
https://www.benchchem.com/product/b027147?utm_src=pdf-body
https://www.researchgate.net/figure/Tandem-mass-spectra-of-khellactone-esters-A-4-methyl-DCK-B_fig4_7671977
https://www.researchgate.net/figure/Tandem-mass-spectra-of-khellactone-esters-A-4-methyl-DCK-B_fig4_7671977
https://www.researchgate.net/figure/Tandem-mass-spectra-of-khellactone-esters-A-4-methyl-DCK-B_fig4_7671977
https://www.researchgate.net/figure/1-H-NMR-chemical-shifts-d-ppm-CDCl3-30013-MHz-21-C-and-31-P-1-H-NMR-chemical_tbl1_354406813
https://www.benchchem.com/product/b027147?utm_src=pdf-body
https://www.benchchem.com/product/b027147?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b027147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory
- Check Availability & Pricing

Property Value / Information Source

Melting Point 184.5-186.0 °C [5]

Soluble in Chloroform,
Solubility Dichloromethane, Ethyl [1]
Acetate, DMSO, Acetone

N Desiccate at -20°C; 2-8°C,
Storage Conditions [1][5]
Sealed, Dry

Experimental Protocols

Disclaimer: Detailed, step-by-step experimental protocols for the isolation and synthesis of
trans-Khellactone are not extensively detailed in readily accessible literature. The following
sections provide generalized methodologies based on established procedures for related
compounds and published synthetic strategies.

Isolation from Natural Sources

Trans-Khellactone is naturally found in plants of the Peucedanum genus. The general
workflow for its isolation involves extraction, fractionation, and purification.

3.1.1 General Protocol for Isolation of Coumarins from Peucedanum Species

e Extraction:

o Dried and pulverized plant material (e.qg., roots of P. wulongense) is extracted exhaustively
with a solvent or solvent mixture at room temperature. A common choice is a 1:1 (v/v)
mixture of methanol (MeOH) and dichloromethane (CH2Cl2).[1]

o The resulting crude extract is concentrated under reduced pressure to yield a residue.
e Solvent Partitioning (Fractionation):

o The crude extract is suspended in a methanol-water mixture and partitioned against a
nonpolar solvent like n-hexane to remove lipids and other nonpolar constituents.
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o The aqueous methanol layer is then typically diluted with water and partitioned against a
solvent of intermediate polarity, such as ethyl acetate (EtOAc), to extract coumarins and
other moderately polar compounds.[1]

e Chromatographic Purification:

o The ethyl acetate fraction, rich in coumarins, is subjected to repeated column
chromatography.

o Initial separation is often performed on a silica gel column with a gradient elution system
(e.g., n-hexane-EtOAC).

o Fractions containing compounds with similar TLC profiles are combined and further
purified.

o Final purification to obtain pure trans-Khellactone is typically achieved using preparative
High-Performance Liquid Chromatography (HPLC), often on a reversed-phase column
(e.g., C18).[6] High-Speed Counter-Current Chromatography (HSCCC) has also been
effectively used for purifying coumarins from Peucedanum species.[7]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF",
fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} caption: "General workflow for the isolation of trans-Khellactone."

Chemical Synthesis

A concise, highly enantioselective three-step synthesis of (+)-(3'S,4'R)-trans-khellactone
starting from 7-hydroxycoumarin has been reported. The key steps are prenylation,
enantioselective epoxidation, and subsequent acid-catalyzed ring-opening.

3.2.1 Step 1: Prenylation of 7-Hydroxycoumarin This step introduces the dimethylallyl group to
the coumarin scaffold, creating the precursor for the pyran ring. This is typically achieved via an
electrophilic substitution reaction.

3.2.2 Step 2: Enantioselective Epoxidation This crucial step establishes the stereochemistry of
the final product. The reported method utilizes a honaqueous epoxidation catalyzed by a chiral
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iminium salt. This converts the double bond of the prenyl group into an epoxide with high
enantioselectivity.

3.2.3 Step 3: Intramolecular Epoxide Ring-Opening The final step involves the acid-catalyzed
intramolecular ring-opening of the epoxide. The phenolic hydroxyl group attacks the epoxide,
forming the dihydropyran ring and establishing the trans-diol configuration. This reaction
proceeds via a backside attack (Sn2-like mechanism) on the protonated epoxide.

dot graph LR { bgcolor="#F1F3F4" node [shape=Dbox, style="filled", fillcolor="#FFFFFF",
fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];

} caption: "Synthetic pathway for (+)-trans-Khellactone."

Analytical Characterization

3.3.1 High-Performance Liquid Chromatography (HPLC) and LC-MS/MS HPLC is a standard
method for the analysis and quantification of trans-Khellactone.

e Method: A rapid and reliable online solid-phase extraction-chiral HPLC-tandem mass
spectrometry (online SPE-chiral LC-MS/MS) method has been developed for the
simultaneous enantiospecific quantitation of (+)-trans-khellactone and related compounds
in rat plasma.[8][9]

e Quantification Limit (LOQ): The reported LOQ for (+)-trans-khellactone (dTK) in rat plasma
is 2.57 ng/mL.[8][9]

o Mass Spectrometry: Analysis is typically performed using an electrospray ionization (ESI)
source in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

3.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is essential for
the structural elucidation of trans-Khellactone. While a definitive, published spectrum
specifically for trans-Khellactone is not readily available, data for its isomer, (-)-cis-
Khellactone, in CDCIs provides a reference for the expected chemical shifts.

Table 3.1: Reference 13C NMR Chemical Shifts for (-)-cis-Khellactone in CDCIs (Note: These
values are for the cis-isomer and should be used as a reference only)
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Assignment Chemical Shift (6, ppm)
C-2 161.2
C-3 112.9
c-4 143.5
C-4a 113.0
C-5 128.2
C-6 112.5
C-7 157.0
C-8 106.8
C-8a 153.8
Cc-1 79.1
Cc-2 22.0
Cc-2 25.1
C-3 68.9
c-4' 65.5

Source: Adapted from spectral data for (-)-cis-Khellactone.

Biological Activity and Signaling Pathways

Direct studies on the signaling pathways modulated by trans-Khellactone are limited.
However, extensive research on the closely related isomer, cis-khellactone, and its derivatives
provides strong evidence for a likely mechanism of action centered on the inhibition of soluble
epoxide hydrolase (sEH).

4.1 Inhibition of Soluble Epoxide Hydrolase (sEH) Soluble epoxide hydrolase is an enzyme that
degrades epoxyeicosatrienoic acids (EETs), which are lipid mediators with potent anti-
inflammatory and vasodilatory effects. By inhibiting SEH, the levels of beneficial EETs are
maintained, leading to a reduction in inflammation.
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Studies have shown that cis-khellactone is a competitive inhibitor of SEH. This inhibition is a
key mechanism for its observed anti-inflammatory effects. Given the structural similarity, it is
highly probable that trans-Khellactone also exhibits sEH inhibitory activity.

4.2 Modulation of Inflammatory Signaling Pathways The inhibition of SEH and subsequent
stabilization of EETs lead to the downstream modulation of major inflammatory signaling
cascades, primarily the NF-kB and MAPK pathways.

o NF-kB Pathway: The Nuclear Factor-kappa B (NF-kB) pathway is a central regulator of
inflammation.[3] Activation of this pathway leads to the transcription of pro-inflammatory
genes, including those for cytokines like TNF-a, IL-1f3, and IL-6, and enzymes like iINOS and
COX-2. EETs are known to suppress the activation of NF-kB. Therefore, by inhibiting sEH,
khellactones can block the degradation of IkBa, preventing the translocation of the p65
subunit of NF-kB to the nucleus and thereby downregulating the expression of inflammatory
mediators.[3]

 MAPK Pathway: Mitogen-Activated Protein Kinase (MAPK) pathways (including p38 and
JNK) are also critical in the inflammatory response. Khellactone derivatives have been
shown to suppress the phosphorylation of p38 and JNK, which are key steps in the activation
of this pathway. This inhibition further contributes to the reduction of pro-inflammatory
cytokine production.

dot graph G { bgcolor="#F1F3F4" rankdir=LR; node [shape=box, style="filled",
fontcolor="#202124", color="#5F6368"]; edge [color="#EA4335"];

} caption: "Hypothesized anti-inflammatory signaling pathway of trans-Khellactone."

Conclusion

Trans-Khellactone is a pyranocoumarin with well-defined physical and chemical properties.
While detailed, publicly available protocols for its isolation and synthesis are sparse,
generalized methods based on established chemical principles provide a clear path for its
procurement in a laboratory setting. The significant body of research on the biological activities
of its isomers and derivatives strongly suggests that trans-Khellactone likely functions as an
anti-inflammatory agent through the inhibition of soluble epoxide hydrolase, leading to the
downstream suppression of the NF-kB and MAPK signaling pathways. Further research is
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warranted to confirm these mechanisms specifically for the trans-isomer and to fully explore its
therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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